1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
Description
This compound features a propan-2-ol backbone substituted at the central carbon with a 7-chloro-2,3-dimethylindole moiety and a 2-methylimidazole group. The indole and imidazole heterocycles are pharmacologically significant, often contributing to interactions with biological targets such as enzymes or receptors. The chloro and methyl substituents likely enhance lipophilicity and metabolic stability, while the propanol linker may influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-11-12(2)21(17-15(11)5-4-6-16(17)18)10-14(22)9-20-8-7-19-13(20)3/h4-8,14,22H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOEXRKLOEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C=CN=C3C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 305.79 g/mol. The structure includes an indole moiety and an imidazole ring, which are known for their pharmacological significance.
Antifungal Activity
Recent studies have shown that derivatives of indole and imidazole possess significant antifungal properties. The compound has been evaluated for its activity against various strains of Candida albicans.
Minimum Inhibitory Concentration (MIC) Results:
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol | 0.022 | |
| Fluconazole (FLC) | 0.020 |
The compound demonstrated comparable efficacy to fluconazole, a standard antifungal treatment, indicating its potential as a therapeutic agent.
Cytotoxicity Studies
Cytotoxic effects were assessed using human fetal lung fibroblast (MRC-5) cells. The results showed that the cytotoxicity of the compound was significantly lower than that of traditional antifungals like ketoconazole, suggesting a favorable safety profile.
Cytotoxicity Results:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol | >100 | |
| Ketoconazole (KTC) | 69.1 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Indole and Imidazole Moieties : Both rings contribute to the binding affinity and selectivity towards fungal enzymes.
- Chlorine Substitution : The presence of chlorine at position 7 enhances antifungal potency.
- Dimethyl Substitution : The methyl groups at positions 2 and 3 on the indole ring are crucial for maintaining activity while minimizing toxicity.
Case Studies
A notable study involved synthesizing various derivatives of the compound to evaluate their biological activities systematically. The results indicated that modifications to the imidazole ring significantly impacted antifungal efficacy and cytotoxicity profiles.
In particular, the introduction of different substituents on the imidazole ring led to variations in MIC values against C. albicans, highlighting the importance of structural optimization in drug design.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding interactions between the compound and target enzymes involved in fungal cell wall synthesis. These studies suggest that the compound binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, which is a common target for antifungal agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Similarities
Key Compounds for Comparison :
BE62913 (1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol) Structural Difference: Replaces the 2-methylimidazole group with an azepan (7-membered amine ring). Impact: The azepan group increases molecular weight (334.88 g/mol vs.
1-Chloro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
- Structural Difference : Lacks the indole moiety, featuring a chlorine atom instead.
- Impact : Reduced aromaticity and molecular complexity may decrease target specificity compared to the indole-containing compound.
Multi-aryl imidazole derivatives (e.g., 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol) Structural Difference: Contains dichlorophenyl and diphenyl substituents on the imidazole ring.
Table 1: Structural and Physical Comparisons
*Estimated based on structural analogs.
Physicochemical Properties
- Retention Time (Rt) & Mass : Benzimidazole analogs in show Rt values of 0.67–1.19 min (LCMS) and m/z 367–480 . The target compound’s larger size suggests higher Rt (~1.5–2.0 min) and m/z (~320–350).
- Solubility : The 2-methylimidazole group may improve water solubility compared to BE62913’s azepan, which is more hydrophobic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
